(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol
Brand Name: Vulcanchem
CAS No.: 1151512-26-3
VCID: VC2530214
InChI: InChI=1S/C7H14O4/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1
SMILES: CC1(OCC(C(CO1)O)O)C
Molecular Formula: C7H14O4
Molecular Weight: 162.18 g/mol

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol

CAS No.: 1151512-26-3

Cat. No.: VC2530214

Molecular Formula: C7H14O4

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol - 1151512-26-3

Specification

CAS No. 1151512-26-3
Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
IUPAC Name (5R,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diol
Standard InChI InChI=1S/C7H14O4/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1
Standard InChI Key ZCYLFZNEKLJZFK-PHDIDXHHSA-N
Isomeric SMILES CC1(OC[C@H]([C@@H](CO1)O)O)C
SMILES CC1(OCC(C(CO1)O)O)C
Canonical SMILES CC1(OCC(C(CO1)O)O)C

Introduction

PropertyValue
CAS Number1151512-26-3
Molecular FormulaC₇H₁₄O₄
Molecular Weight162.18 g/mol
IUPAC Name(5R,6R)-2,2-dimethyl-1,3-dioxepane-5,6-diol
Standard InChIInChI=1S/C7H14O4/c1-7(2)10-3-5(8)6(9)4-11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1
Standard InChIKeyZCYLFZNEKLJZFK-PHDIDXHHSA-N
SMILES NotationCC1(OCC@HO)C
Physical StateSolid

Structural Analysis and Stereochemistry

The structure of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol features a seven-membered heterocyclic ring containing two oxygen atoms, making it a dioxepane. The compound's name indicates the specific stereochemistry at positions 5 and 6, where both hydroxyl groups are oriented in the R configuration . This stereochemical arrangement plays a crucial role in the compound's reactivity and applications.

Understanding the three-dimensional structure of this compound is essential for appreciating its potential interactions with biological systems and its applications in stereoselective synthesis. The specific (5R,6R) configuration provides a well-defined spatial arrangement that can be exploited in asymmetric synthesis and chiral recognition processes.

Chemical Reactivity and Transformations

(5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol can participate in various chemical reactions, primarily due to the reactive hydroxyl groups at positions 5 and 6. The main types of reactions include:

Oxidation Reactions

The compound can undergo oxidation reactions, typically facilitated by reagents such as potassium permanganate. Oxidation of the hydroxyl groups could lead to the formation of ketones or aldehydes, depending on the specific oxidizing agent and reaction conditions employed.

Reduction Reactions

Reduction reactions involving (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol may be accomplished using reducing agents such as sodium borohydride. These reactions could potentially modify the hydroxyl groups or affect the ring structure depending on the reaction conditions.

Substitution Reactions

Related Compounds and Structural Analogues

Several compounds related to (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol have been reported in the literature, providing context for understanding the broader chemical family:

Stereoisomers

The (5R,6S) stereoisomer, (5R,6S)-2,2-dimethyl-1,3-dioxepane-5,6-diol, differs in the stereochemical orientation at position 6 . This compound would have different physical properties and potentially different reactivity compared to the (5R,6R) isomer.

Functional Derivatives

The diamine analogue, (5S,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diamine, represents a functional derivative where the hydroxyl groups are replaced by amino groups . This compound would exhibit distinctly different chemical reactivity while maintaining the core dioxepane ring structure.

Related Ring Systems

2,2-Dimethyl-1,3-dioxolane represents a smaller, five-membered ring system that shares the acetal functionality with 2,2-dimethyl-1,3-dioxepane . This compound is more commonly encountered and can be prepared from acetone and ethylene glycol.

The 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) represents another related heterocyclic system with distinctive acidic properties and synthetic utility .

These related compounds provide insights into the broader chemical family and help contextualize the specific properties and applications of (5R,6R)-2,2-Dimethyl-1,3-dioxepane-5,6-diol.

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